
4-(2-Hydroxypropyl)-3-methyl-1,4-dihydropyrazol-5-one
カタログ番号 B2406162
CAS番号:
10244-76-5
分子量: 156.185
InChIキー: FCLSMJBKGYMRDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodextrins are a family of cyclic oligosaccharides, consisting of a macrocyclic ring of glucose subunits joined by α-1,4 glycosidic bonds . They are used in food, pharmaceutical, drug delivery, and chemical industries .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a base compound with various reagents. For example, a compound called “(4-((1-((2-(bis(2-hydroxypropyl) amino) ethyl) (2-hydroxypropyl) amino) propan-2-yl) oxy) phthalonitrile)” was synthesized from the reaction of N, N, N′, N′- tetrakis (2-hydroxypropyl) ethylene diamine with 4-nitro phthalonitrile .Molecular Structure Analysis
The molecular structure of these compounds can be complex. For example, the compound “4-(2-Hydroxypropyl)morpholine” has a molecular formula of C7H15NO2 .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, the compound mentioned above was used to create zinc, cobalt, and copper phthalocyanine complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For instance, cyclodextrins have unique structural, physical, and chemical properties that have made them of great interest to scientists and researchers .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2-hydroxypropyl)-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(10)3-6-5(2)8-9-7(6)11/h4,6,10H,3H2,1-2H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSMJBKGYMRDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1CC(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxypropyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


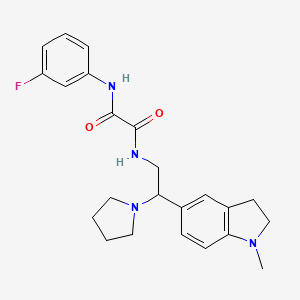
![(1S,2R,3S,4R,5R,6S)-3-Amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2406083.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
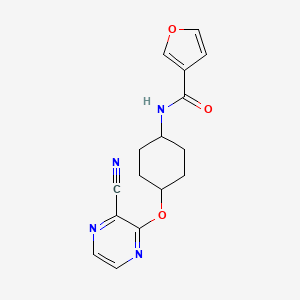
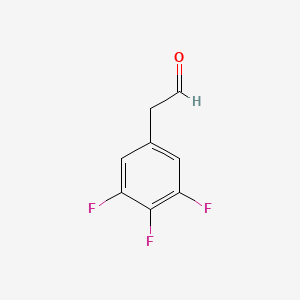
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
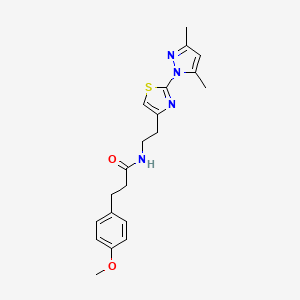
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)
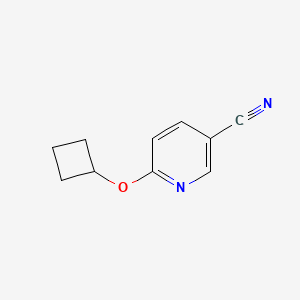

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)